molecular formula C8H18Cl2N2O B2491639 (3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride CAS No. 2375254-68-3

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride

Cat. No. B2491639
CAS RN: 2375254-68-3
M. Wt: 229.15
InChI Key: QOXBUQQWCJPICQ-ZELRPYSBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves methods such as enamine alkylation, dehydrating condensation reactions, and cycloaddition of azomethine ylides. These processes yield aromatic molecules with a diatropic pi-system and facilitate the formation of various structurally complex derivatives (Mitsumoto & Nitta, 2004), (Pavlovskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR, IR, and X-ray crystallography, revealing complex structures involving cyclopenta rings and indicating the presence of strong intramolecular hydrogen bonds in certain isomers. These structural analyses provide insight into the behavior and reactivity of the compounds under study (Sigalov et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives exhibit interesting chemical reactions, including autorecycling oxidation of amines and alcohols, facilitated by their unique structure. These reactions suggest a potential for applications in synthetic organic chemistry and materials science, where specific oxidation states and products are desirable (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Although specific information on the physical properties of "(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride" was not directly found, related compounds exhibit stable crystalline forms, solubility behaviors, and melting points. These properties are critical for understanding the compound's behavior in different environments and applications (Agababyan et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's unique structure. For instance, the presence of aminomethyl groups and the cyclopenta ring system can affect the compound's ability to participate in various chemical reactions, such as cycloadditions and Mannich reactions, offering pathways to synthesize novel derivatives with potential biological or material applications (Raines et al., 1976).

Scientific Research Applications

SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]-THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1,2,3]-TRIAZINES

Research by Abdel-rahman et al. (2000) explored the synthesis of new thienopyridines and their conversion into cyclopenta[e]thieno[2,3-b]pyridines. These compounds were then used as synthons for target cyclopenta[5′,6′]pyrido[3′,2′:4.5]thieno[3,2-d]pyrimidines and cyclopenta[5′,6′]. pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000).

Telaprevir: Helical Chains Based on Three-Point Hydrogen-Bond Connections

The crystal structure of Telaprevir, containing a cyclopenta[c]pyrrolidine unit, was analyzed by Gelbrich et al. (2013). The study revealed that molecules are linked into helical chains via three-point N-H···O hydrogen-bond connections (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

A New Approach to Allylamines and Pyrrolidines

Gajda and Zwierzak (1986) found that 1,4-adducts, accessible from diethyl N,N-dichlorophosphoramidate and 1,3-dienes, are precursors for δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines. These compounds can be transformed into various pyrrolidines (Gajda & Zwierzak, 1986).

Nonacarbonyldiiron-, Pentacarbonyliron-, or Hexacarbonylmolybdenum-induced Reactions of 4,5-Polymethylene-substituted 2-Isoxazolines

A study by Nitta et al. (1985) involved reactions of 4,5-polymethylene-substituted 2-isoxazolines with various carbonyl complexes, leading to various hydroxy ketones and exploring the mechanisms of these reactions (Nitta, Yi, & Kobayashi, 1985).

Mannich Reactions: Synthesis of 4,5‐dihydropyrrolo[l,2‐a]quinoxalines, 2,3,4,5‐tetrahydro‐lH‐pyrrolo[l,2‐a] [l,4]diazepines and 5,6‐dihydro‐4H‐pyrrolo[ 1,2‐a] [ 1,4]benzodiazepines

Raines et al. (1976) investigated the cyclization reactions of l-(2-Aminophenyl)pyrrole and related compounds with aldehydes and ketones, leading to the formation of various dihydropyrrolo and benzodiazepine derivatives (Raines, Chai, & Palopoli, 1976).

Synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile

Verboom et al. (2010) synthesized a novel type of intramolecular tetrahydrofuran formation, leading to the formation of furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile (Verboom, Morzherin, Kelderman, Engbersen, Hummel, Harkema, & Reinhoudt, 2010).

Synthesis and chemical properties of new derivatives of 3a',6a'-dihydro-2'H-spiro- [indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Pavlovskaya et al. (2013) synthesized new spiro derivatives by cycloaddition of azomethine ylides to maleimides and examined their chemical properties (Pavlovskaya, Red’kin, Yaremenko, Shishkina, Shishkin, Musatov, & Lipson, 2013).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The specific hazard statements were not specified in the search results.

Mechanism of Action

properties

IUPAC Name

(3aS,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-4-8-5-10-3-6(8)1-2-7(8)11;;/h6-7,10-11H,1-5,9H2;2*1H/t6-,7?,8+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXBUQQWCJPICQ-ZELRPYSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1CNC2)CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@]2([C@H]1CNC2)CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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